Linker-Length Impact on HDAC8 Inhibition Potency
Hdac8-IN-6 displays a 4.5-fold selectivity for HDAC8 (IC50 = 5.1 μM) over HDAC4 (IC50 = 23.1 μM), whereas the precursor fragment hit B6+ shows no selectivity between the two isoforms [1]. This differential selectivity profile is a critical differentiator for studies aiming to probe HDAC8-specific functions, as it reduces potential confounding effects from HDAC4 inhibition.
| Evidence Dimension | Isoform selectivity (IC50 ratio HDAC8 vs HDAC4) |
|---|---|
| Target Compound Data | HDAC8 IC50 = 5.1 μM; HDAC4 IC50 = 23.1 μM |
| Comparator Or Baseline | Fragment B6+ (no selectivity; both isoforms inhibited similarly) |
| Quantified Difference | 4.5-fold preference for HDAC8 (5.1 vs 23.1 μM); B6+ exhibits no measurable selectivity |
| Conditions | Biochemical assay using recombinant human HDAC8 and HDAC4 enzymes |
Why This Matters
This selectivity provides a clear experimental advantage when studying HDAC8-mediated pathways in cells or tissues that also express HDAC4, minimizing off-target noise.
- [1] Keeley, A. B., et al. (2023). Electrophilic MiniFrags Revealed Unprecedented Binding Sites for Covalent HDAC8 Inhibitors. Journal of Medicinal Chemistry, 67(1), 572–585. View Source
